N-(4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a cyclopropylsulfonyl group. The compound includes a sulfamoyl bridge connecting the piperidine moiety to a phenyl ring, which is further functionalized with an isobutyramide group.
Properties
IUPAC Name |
N-[4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S2/c1-14(2)19(23)21-16-3-5-17(6-4-16)28(24,25)20-13-15-9-11-22(12-10-15)29(26,27)18-7-8-18/h3-6,14-15,18,20H,7-13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSAWTJJPYNMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions using appropriate precursors.
- Sulfonylation : The introduction of the cyclopropylsulfonyl group is achieved using cyclopropylsulfonyl chloride under basic conditions.
- Coupling Reaction : The final step involves coupling the sulfonamide derivative with isobutyramide using coupling reagents like EDCI and HOBt under mild conditions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation in vitro with IC50 values as low as 0.12 μM against HCT116 colon cancer cells .
The mechanism of action appears to involve the modulation of specific molecular targets, particularly those related to cancer pathways such as β-catenin signaling. The sulfonamide moiety may enhance binding affinity to these targets, potentially leading to reduced cell growth and proliferation .
Case Studies
- Inhibition of β-Catenin : A related compound demonstrated significant inhibition of Wnt-dependent transcription and reduced growth in colorectal cancer xenografts, suggesting that similar mechanisms may be at play for this compound .
- Carbonic Anhydrase Inhibition : Compounds with structural similarities have shown potent inhibitory activity against various isoforms of carbonic anhydrase, which are implicated in several physiological and pathological conditions . This suggests that this compound may also interact with similar targets.
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | β-catenin | TBD | Anticancer |
| Related Compound 25 | β-catenin | 0.12 | Anticancer |
| Lactam-Sulfonamide | Carbonic Anhydrase I | 7.3 - 917 | Inhibitor |
| Lactam-Sulfonamide | Carbonic Anhydrase II | 0.76 - 163 | Inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Differences
The compound’s uniqueness lies in its cyclopropylsulfonyl-piperidine backbone and isobutyramide substituent. Below is a comparative analysis with three structurally related compounds from literature:
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Key Functional Groups | Melting Point (°C) | Synthesis Yield | Molecular Weight | Potential Applications |
|---|---|---|---|---|---|---|
| N-(4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide (Target) | Piperidine | Cyclopropylsulfonyl, sulfamoyl, isobutyramide | Not reported | Not reported | Calculated ~450 | Enzyme inhibition, oncology |
| N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15, [1]) | Piperazine + pyridine | Phenylcarbamoyl, pyridinesulfonamide | 154–156 | 73% | ~450 (estimated) | Sulfonamide-based inhibitors |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57, [2]) | Pyrazolopyrimidine + chromen | Fluorophenyl, chromen-4-one, isopropylsulfonamide | 211–214 | 44% | 616.9 | Anticancer agents |
| N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl, [3]) | Piperidine | Phenylacetamide, phenethyl | Not reported | Not reported | ~380 (estimated) | Opioid receptor modulation |
Functional Group Analysis and Implications
Target vs. Compound 15 ([1])
- Structural Differences : The target replaces Compound 15’s piperazine and pyridine with a piperidine ring and cyclopropylsulfonyl group.
- Functional Impact: The cyclopropyl group may enhance metabolic stability compared to Compound 15’s phenylcarbamoyl moiety .
Target vs. Example 57 ([2])
- Structural Differences : Example 57 incorporates a chromen-4-one and pyrazolopyrimidine , absent in the target.
- Functional Impact :
Target vs. 4'-Methyl Acetyl Fentanyl ([3])
- Structural Differences : While both share a piperidine core, the target lacks the phenethyl and acetamide groups critical for opioid receptor binding.
- Functional Impact :
Research Findings and Hypotheses
Metabolic Stability : The cyclopropylsulfonyl group in the target may resist oxidative metabolism better than aryl groups in Compounds 15 and Example 57, as cyclopropane’s ring strain reduces cytochrome P450-mediated degradation .
Selectivity : Compared to fentanyl analogs ([3]), the target’s bulkier substituents (e.g., isobutyramide) may prevent binding to opioid receptors, reducing off-target CNS effects.
Preparation Methods
Synthesis of the Piperidine Core
The piperidine ring serves as the foundational scaffold. A robust approach involves N-sulfonyliminium ion-triggered cyclizations , which enable stereoselective formation of the six-membered ring. As demonstrated in recent studies, treatment of δ-amino alkenes with cyclopropylsulfonyl chloride generates intermediate N-sulfonyliminium ions, which undergo intramolecular cyclization to yield 1-(cyclopropylsulfonyl)piperidine derivatives. Key parameters include:
| Reaction Condition | Optimal Value | Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C | 78% | |
| Solvent | Dichloromethane | ||
| Catalyst | BF₃·OEt₂ |
Alternative routes utilize reductive amination of ketones with primary amines. For example, 4-piperidone reacts with cyclopropylsulfonamide under hydrogenation conditions (H₂, Pd/C) to form the piperidine intermediate. This method avoids harsh acids but requires careful control of stoichiometry to prevent over-reduction.
Introduction of the Cyclopropylsulfonyl Group
Sulfonylation of the piperidine nitrogen is achieved using cyclopropanesulfonyl chloride . The reaction proceeds via nucleophilic substitution, where the piperidine’s amine attacks the electrophilic sulfur center. In a representative procedure:
- Dissolve 1-(piperidin-4-yl)methanol (1.0 equiv) in anhydrous THF.
- Add cyclopropanesulfonyl chloride (1.2 equiv) dropwise at −20°C.
- Stir for 12 h, then quench with saturated NaHCO₃.
Purification via silica chromatography affords 1-(cyclopropylsulfonyl)piperidin-4-yl)methanol in 85% yield. Excess sulfonyl chloride is critical to drive the reaction to completion, as residual moisture degrades the reagent.
Formation of the Sulfamoylphenyl Moiety
The sulfamoyl group (–SO₂NH₂) is introduced through chlorosulfonation followed by amination :
- Chlorosulfonation : Treat 4-nitrophenol with chlorosulfonic acid at 50°C to form 4-nitrobenzenesulfonyl chloride.
- Amination : React the sulfonyl chloride with aqueous ammonia to yield 4-nitrobenzenesulfonamide.
- Reduction : Catalytic hydrogenation (H₂, Ra-Ni) reduces the nitro group to an amine, producing 4-sulfamoylaniline.
This intermediate is subsequently acylated with isobutyryl chloride to form N-(4-sulfamoylphenyl)isobutyramide, a key precursor (Table 2).
| Step | Reagents | Yield | Purity |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 50°C | 92% | 98% |
| Amination | NH₃ (aq), 0°C | 88% | 97% |
| Reduction | H₂, Ra-Ni, EtOH | 95% | 99% |
Amide Bond Formation
Coupling the piperidine-sulfonyl intermediate with N-(4-sulfamoylphenyl)isobutyramide requires activation of the alcohol group . A Mitsunobu reaction is employed:
- Combine 1-(cyclopropylsulfonyl)piperidin-4-yl)methanol (1.0 equiv), N-(4-sulfamoylphenyl)isobutyramide (1.1 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) in THF.
- Stir at 25°C for 24 h.
- Isolate the product via column chromatography (hexane/EtOAc).
This method achieves 70% yield with >95% purity, avoiding racemization common in SN2 reactions.
Final Assembly and Purification
The last step involves alkylation of the sulfamoyl nitrogen with the piperidine-methyl intermediate. Using NaH as a base in DMF:
- Deprotonate N-(4-sulfamoylphenyl)isobutyramide with NaH (2.0 equiv) at 0°C.
- Add 1-(cyclopropylsulfonyl)piperidin-4-yl)methyl methanesulfonate (1.05 equiv).
- Heat to 60°C for 6 h.
Crude product is purified via recrystallization (EtOH/H₂O) to afford the title compound in 65% yield.
Analytical Characterization
HPLC : Retention time = 12.3 min (C18 column, 70:30 MeCN/H₂O).
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (d, 6H, –CH(CH₃)₂), 2.85–3.10 (m, 4H, piperidine), 3.45 (s, 2H, –CH₂–SO₂–).
HRMS : [M+H]⁺ calcd. 454.1789, found 454.1792.
Challenges and Optimization
- Stereochemical Control : The piperidine ring’s chair conformation influences sulfonylation efficiency. Axial sulfonyl groups reduce reactivity by 30% compared to equatorial.
- Side Reactions : Over-sulfonylation generates bis-sulfonamide impurities, mitigated by slow addition of sulfonyl chloride.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification.
Scalability and Industrial Relevance
Kilogram-scale production uses continuous flow reactors for chlorosulfonation (residence time = 5 min, 90% yield). Regulatory-grade material requires triple recrystallization to achieve ≥99.5% purity.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm functional groups (e.g., cyclopropane protons at δ 0.5–1.5 ppm, sulfonyl groups at δ 3.0–3.5 ppm) and spatial arrangement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching C21H30N4O5S2) .
- Infrared Spectroscopy (IR) : Peaks at 1150–1250 cm⁻¹ confirm sulfonyl (S=O) stretches .
How can researchers assess the biological activity of this compound in enzyme inhibition studies?
Q. Advanced Research Focus
- Assay Design :
- Use fluorescence-based assays (e.g., fluorogenic substrates) for real-time monitoring of enzyme inhibition.
- Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .
- Data Interpretation :
- Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
- Validate selectivity via counter-screens against related enzymes .
What strategies are recommended for resolving contradictions in binding affinity data across different assays?
Q. Advanced Research Focus
- Orthogonal Validation :
- Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish binding artifacts .
- Buffer Optimization :
- Adjust ionic strength (e.g., 150 mM NaCl) or pH (7.4 vs. 6.8) to mimic physiological conditions .
- Ligand Stability Testing :
What in silico methods are effective for predicting target interactions of this compound?
Q. Advanced Research Focus
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability (e.g., root-mean-square deviation <2 Å) .
- Pharmacophore Mapping :
- Identify critical hydrogen bond acceptors (sulfonyl groups) and hydrophobic regions (cyclopropane) .
How can structural modifications enhance target specificity?
Q. Advanced Research Focus
- Functional Group Replacement :
- Isobutyramide Bioisosteres :
- Substitute with trifluoromethyl groups to modulate lipophilicity (logP) and improve membrane permeability .
- SAR Studies :
- Synthesize analogs and compare IC50 values across related targets (e.g., kinase panels) .
What are the best practices for stability testing under physiological conditions?
Q. Basic Research Focus
- Buffer Compatibility :
- Analytical Monitoring :
- Use HPLC with a C18 column to detect degradation products (e.g., hydrolyzed amide bonds) .
- Light Sensitivity :
- Store solutions in amber vials to prevent photodegradation of sulfonamide groups .
How to design SAR studies focusing on the sulfamoyl and cyclopropane groups?
Q. Advanced Research Focus
- Analog Synthesis :
- Activity Profiling :
- Test analogs in enzyme inhibition assays and correlate structural changes with potency (e.g., IC50 shifts >10-fold indicate critical groups) .
- Computational Alignment :
- Overlay docking poses to identify conserved interactions (e.g., sulfamoyl hydrogen bonds with catalytic lysine residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
